molecular formula C9H11FO2 B070525 2-Fluoro-5-methoxy-3,4-dimethylphenol CAS No. 182010-40-8

2-Fluoro-5-methoxy-3,4-dimethylphenol

Cat. No. B070525
CAS RN: 182010-40-8
M. Wt: 170.18 g/mol
InChI Key: JIIGCUYVHDMHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methoxy-3,4-dimethylphenol (FMMDP) is a synthetic compound that has gained attention in scientific research due to its potential use in the development of novel drugs. FMMDP is a phenolic compound that has been synthesized using various methods, including the use of Friedel-Crafts acylation and alkylation reactions.

Mechanism Of Action

The mechanism of action of 2-Fluoro-5-methoxy-3,4-dimethylphenol is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-Fluoro-5-methoxy-3,4-dimethylphenol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory effects. In addition, 2-Fluoro-5-methoxy-3,4-dimethylphenol has been found to inhibit the activity of enzymes involved in the development of cancer and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Fluoro-5-methoxy-3,4-dimethylphenol has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf-life. However, there are some limitations to its use in lab experiments. 2-Fluoro-5-methoxy-3,4-dimethylphenol is not water-soluble, which can make it difficult to use in aqueous solutions. It is also toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Fluoro-5-methoxy-3,4-dimethylphenol. One area of research is the development of novel drugs based on 2-Fluoro-5-methoxy-3,4-dimethylphenol. Another area of research is the study of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, the mechanism of action of 2-Fluoro-5-methoxy-3,4-dimethylphenol needs to be further elucidated to fully understand its potential therapeutic properties.

Synthesis Methods

2-Fluoro-5-methoxy-3,4-dimethylphenol can be synthesized using various methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2-fluoro-5-methoxy-3,4-dimethylbenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride. Another method is the alkylation reaction, which involves the reaction of 2-fluoro-5-methoxy-3,4-dimethylphenol with an alkyl halide in the presence of a base such as potassium carbonate.

Scientific Research Applications

2-Fluoro-5-methoxy-3,4-dimethylphenol has been studied for its potential use in the development of novel drugs. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. 2-Fluoro-5-methoxy-3,4-dimethylphenol has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

182010-40-8

Product Name

2-Fluoro-5-methoxy-3,4-dimethylphenol

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-fluoro-5-methoxy-3,4-dimethylphenol

InChI

InChI=1S/C9H11FO2/c1-5-6(2)9(10)7(11)4-8(5)12-3/h4,11H,1-3H3

InChI Key

JIIGCUYVHDMHLY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1C)F)O)OC

Canonical SMILES

CC1=C(C=C(C(=C1C)F)O)OC

synonyms

Phenol, 2-fluoro-5-methoxy-3,4-dimethyl-

Origin of Product

United States

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